3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

PIM kinase inhibition oncology structure-activity relationship

This unsubstituted pyrrolopyrazinone core is a privileged scaffold for PIM kinase and PARP-1 inhibitor development, demonstrating 480-fold potency improvement through rational substitution (micromolar to picomolar). With a fragment-like MW of 136.15, favorable LogP (0.56), and available high-resolution co-crystal structures (PDB: 7ZUN), it is an optimal starting point for structure-guided drug design and focused library synthesis. Choose this scaffold for validated tractability across multiple oncology targets.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 54906-42-2
Cat. No. B1310763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
CAS54906-42-2
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CN2C=CC=C2C(=O)N1
InChIInChI=1S/C7H8N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-2,4H,3,5H2,(H,8,10)
InChIKeyCKDOLMXYCOTPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 54906-42-2): A Privileged Pyrrolopyrazinone Scaffold for Kinase Inhibitor Development


3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 54906-42-2) is a fused bicyclic heterocycle with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol [1]. This pyrrolopyrazinone core serves as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors [2]. The unsubstituted parent compound exhibits calculated physicochemical parameters including a LogP of 0.5603 and a polar surface area (PSA) of 34.03 Ų [3], positioning it within favorable drug-like property space. Derivatives of this scaffold have been extensively explored as inhibitors of PIM kinases and poly(ADP-ribose) polymerase-1 (PARP-1), demonstrating its versatility as a starting point for structure-activity relationship (SAR) campaigns [2][4].

Why Generic Pyrrolopyrazinone Substitution Fails: The Critical Role of Scaffold Optimizability and Substitution-Dependent Potency in 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Selection


Generic substitution among pyrrolopyrazinone analogs is not scientifically valid due to the extreme sensitivity of biological activity to even minor structural modifications on the core scaffold. The unsubstituted 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core itself demonstrates only micromolar-range PIM1 inhibition (IC₅₀ = 1.441 µM), whereas strategic substitution at the C4 and C7 positions yields derivatives with picomolar to low nanomolar potency [1]. This >480-fold improvement in potency achieved through rational scaffold decoration underscores that the core alone is not the active entity; rather, its value lies in its capacity for systematic optimization [1]. Furthermore, substitution patterns dictate target selectivity—derivatives of this scaffold can be tuned for PIM kinase inhibition versus PARP-1 inhibition versus other kinase targets, making indiscriminate analog substitution a high-risk approach that may yield either inactive compounds or off-target profiles unsuited for the intended research application [1][2]. Procurement decisions must therefore be guided by specific derivative identity and its associated quantitative performance data, not merely by scaffold class membership.

Quantitative Differentiation Evidence for 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: Head-to-Head Comparator Data for PIM Kinase and PARP-1 Inhibition


PIM1 Kinase Inhibition: 480-Fold Potency Enhancement from Core Scaffold to Optimized Derivative

The unsubstituted 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core scaffold (Compound 1) exhibits a PIM1 IC₅₀ of 1.441 µM, representing the baseline activity of the parent heterocycle [1]. Through rational structure-based optimization guided by X-ray crystallography, derivative Compound 15a achieved a PIM1 IC₅₀ of 3 nM, PIM2 IC₅₀ of 73 nM, and PIM3 IC₅₀ of 12 nM [1]. This represents a 480-fold improvement in PIM1 inhibitory potency relative to the unsubstituted core, demonstrating the scaffold's high optimizability and the critical importance of specific substitution patterns for achieving therapeutically relevant potency [1]. Furthermore, Compound 20c from a subsequent stereoselective synthesis campaign demonstrated excellent potency on PIM1 and PIM2 with exquisite kinase selectivity and pharmacokinetic properties that efficiently and dose-dependently promoted c-Myc degradation [2].

PIM kinase inhibition oncology structure-activity relationship

PARP-1 Inhibition: Low Nanomolar Potency and BRCA-Selective Cellular Activity

Optimized derivatives of the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold have been developed as potent PARP-1 inhibitors. A specific derivative, 6,7-dichloro-4-(3-(4-(diethylamino)piperidine-1-carbonyl)-4-fluorobenzyl)pyrrolo[1,2-a]pyrazin-1(2H)-one (CHEMBL590561), demonstrated a PARP-1 IC₅₀ of 22 nM in biochemical assays [1]. In cellular assays, compounds from this series inhibited the proliferation of BRCA-deficient cells in the low double-digit nanomolar range while exhibiting excellent selectivity over BRCA-proficient cancer cells [2]. This dual biochemical and cellular potency positions the pyrrolopyrazinone scaffold as a competitive alternative to other PARP-1 inhibitor chemotypes such as phthalazinones (e.g., olaparib) and indoles (e.g., rucaparib), which typically exhibit PARP-1 IC₅₀ values in the 1-5 nM range but differ in selectivity profiles and resistance mechanisms [2].

PARP-1 inhibition BRCA-deficient cancer synthetic lethality

Structure-Enabled Optimization: High-Resolution PIM1 Co-Crystal Structure Guides Rational Design

The co-crystal structure of PIM1 kinase in complex with a pyrrolo-pyrazinone inhibitor (PDB ID: 7ZUN) has been solved at 2.50 Å resolution, with R-Value Free = 0.235 and R-Value Work = 0.174 [1]. This structural information provides atomic-level detail of the inhibitor binding mode within the ATP-binding pocket of PIM1, enabling rational, structure-guided optimization of the pyrrolopyrazinone scaffold [1]. In contrast, many competing heterocyclic scaffolds lack publicly available, high-resolution co-crystal structures, forcing reliance on homology modeling or ligand-based approaches with inherently higher uncertainty. The availability of this experimental structure directly enabled the optimization campaign that transformed the initial 1.441 µM hit into low nanomolar inhibitors, as reported in the primary literature [2].

X-ray crystallography structure-based drug design kinase inhibitor binding mode

Favorable Physicochemical Profile: Drug-Like Properties Support Developability

The unsubstituted 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core exhibits calculated physicochemical parameters consistent with favorable drug-like properties: molecular weight = 136.15 g/mol, LogP = 0.5603, and polar surface area (PSA) = 34.03 Ų [1][2]. These values fall within established drug-likeness guidelines (MW <500, LogP <5, PSA <140 Ų) [3]. For comparison, many alternative kinase inhibitor scaffolds possess higher molecular weights and increased lipophilicity that can compromise solubility and increase off-target promiscuity. While the parent core itself has not been optimized for ADME/PK, derivatives such as Compound 20c demonstrated improved pharmacokinetic properties with efficient and dose-dependent c-Myc degradation, indicating that the scaffold can support developable lead compounds [4]. Early ADME characterization of initial derivatives revealed non-optimal properties, highlighting the need for informed derivative selection rather than generic scaffold procurement [4].

physicochemical properties drug-likeness ADME

Multi-Target Scaffold Versatility: Demonstrated Activity Against PIM Kinases and PARP-1

The 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has demonstrated tractable inhibition against two distinct therapeutic target classes: the PIM kinase family (PIM1/2/3) and poly(ADP-ribose) polymerase-1 (PARP-1) [1][2]. PIM kinase derivatives achieved PIM1 IC₅₀ = 3 nM, while PARP-1 derivatives achieved PARP-1 IC₅₀ = 22 nM, indicating that the core scaffold can be successfully optimized for divergent targets through appropriate substitution strategies [1][3]. In contrast, many heterocyclic scaffolds exhibit more restricted target space, limiting their utility to a single target class. This versatility reduces the need for scaffold switching during lead optimization across different programs and provides a common synthetic handle for multiple discovery projects [1][2].

polypharmacology kinase inhibition scaffold versatility

High-Value Research and Industrial Application Scenarios for 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one


PIM Kinase Inhibitor Lead Optimization Programs in Oncology

Research teams developing PIM kinase inhibitors for hematologic malignancies or solid tumors should prioritize the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold due to its demonstrated optimizability from micromolar to low nanomolar PIM1 potency (480-fold improvement) and the availability of high-resolution co-crystal structures (PDB 7ZUN, 2.50 Å) for structure-guided design [1][2]. The scaffold's favorable physicochemical properties (MW 136.15, LogP 0.5603) provide ample room for substitution while maintaining drug-likeness, and derivatives such as Compound 20c have shown dose-dependent c-Myc degradation, a key downstream pharmacodynamic marker of PIM inhibition [3][4].

PARP-1 Inhibitor Development with BRCA-Selective Synthetic Lethality

For programs targeting PARP-1 inhibition in BRCA-mutant cancers, the pyrrolopyrazinone scaffold offers a structurally distinct chemotype with validated low nanomolar PARP-1 potency (IC₅₀ = 22 nM for optimized derivatives) and demonstrated cellular selectivity for BRCA-deficient over BRCA-proficient cancer cells [5][6]. This scaffold may provide a strategic alternative to existing PARP inhibitor chemotypes (phthalazinones, indoles) that could circumvent known resistance mechanisms or offer differentiated intellectual property positions [6].

Structure-Based Drug Design and Fragment-Based Lead Discovery

The availability of a high-resolution PIM1 co-crystal structure (PDB 7ZUN, R-Free = 0.235) makes the pyrrolopyrazinone scaffold an attractive starting point for structure-based drug design and fragment-based lead discovery campaigns [2]. The low molecular weight (136.15 g/mol) of the parent core positions it within fragment-like property space, while the atomic-level binding mode information enables rational elaboration to improve potency and selectivity [2][3]. Researchers can use this structural information to design focused libraries or perform virtual screening against PIM1 or homologous kinase targets.

Multi-Target Kinase Inhibitor and Polypharmacology Discovery

Given the scaffold's demonstrated tractability for both PIM kinases and PARP-1, research programs exploring polypharmacology or multi-target kinase inhibition may find the pyrrolopyrazinone core advantageous [1][6]. The core's balanced physicochemical profile supports further derivatization, and the existence of SAR knowledge across two distinct target classes enables informed design of compounds with desired selectivity profiles [1][6]. This versatility reduces the need for scaffold switching and accelerates hit-to-lead progression across multiple projects.

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